6-Hydroxyhexadecanoic acid

Description

Chemical Structure and Isomeric Context of 6-Hydroxyhexadecanoic Acid

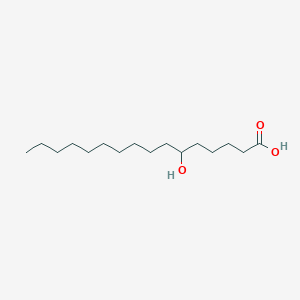

This compound is a saturated fatty acid with the chemical formula C16H32O3. chemfont.camedchemexpress.com Its structure consists of a 16-carbon backbone with a carboxyl group (-COOH) at one end (C1) and a hydroxyl group (-OH) at the sixth carbon atom (C6). chemfont.ca This positioning of the hydroxyl group classifies it as an in-chain hydroxy fatty acid. The presence of the hydroxyl group introduces a chiral center at the C6 position, meaning that this compound can exist as two different stereoisomers: (R)-6-hydroxyhexadecanoic acid and (S)-6-hydroxyhexadecanoic acid. mdpi.com This stereochemistry can significantly influence its biological activity and interaction with enzymes and receptors.

The location of the hydroxyl group along the fatty acid chain is a critical determinant of its chemical properties and biological function. For instance, omega-hydroxy fatty acids, where the hydroxyl group is at the terminal carbon (e.g., 1this compound), are key monomers of cutin, a protective polymer in plant cuticles. smolecule.comebi.ac.uk In contrast, alpha-hydroxy fatty acids (hydroxylated at C2) and beta-hydroxy fatty acids (hydroxylated at C3) are involved in different metabolic pathways. gerli.commolbiolcell.org The specific placement of the hydroxyl group at the C6 position in this compound suggests a distinct role that is beginning to be explored.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H32O3 chemfont.camedchemexpress.com |

| Molecular Weight | 272.42 g/mol chemfont.camedchemexpress.comlarodan.com |

| IUPAC Name | This compound chemfont.cahmdb.ca |

| Synonyms | 6-Hydroxypalmitic acid larodan.comhmdb.ca |

| CAS Number | 58763-57-8 chemfont.calarodan.com |

Academic Significance of Hydroxylated Long-Chain Fatty Acids in Biological Systems

Hydroxylated long-chain fatty acids are a diverse class of lipids that play crucial roles in a wide array of biological processes. mdpi.commdpi.com Their functions are intimately linked to the position of the hydroxyl group on the carbon chain.

One of the most well-documented roles of HFAs is as structural components of complex lipids. For example, omega-hydroxy fatty acids are essential building blocks of cutin and suberin, which are protective biopolyesters found in the outer layers of plants, providing a barrier against environmental stresses. gerli.comnih.gov In animals, 2-hydroxy fatty acids are important constituents of ceramides in the brain, contributing to the stability and function of myelin. molbiolcell.org

Beyond their structural roles, HFAs are also recognized as important signaling molecules and intermediates in metabolic pathways. The introduction of a hydroxyl group can alter the physical properties of fatty acids, such as their solubility and melting point, and can create new sites for further enzymatic modification. mdpi.com For instance, the hydroxylation of fatty acids is a key step in the synthesis of various bioactive lipids, including prostaglandins and leukotrienes, which are involved in inflammation and immune responses. nih.gov

Recent research has also highlighted the potential of specific HFAs in various physiological and pathophysiological contexts. For example, some studies have investigated the antiproliferative activity of certain hydroxy fatty acids against cancer cell lines. mdpi.comresearchgate.net A study on (S)-6-hydroxyhexadecanoic acid (also referred to as 6-(S)-HPA) showed it exhibited potent antiproliferative activity in A549 cells, a human lung cancer cell line. mdpi.com Furthermore, a medium-chain hydroxy fatty acid, 6-hydroxyhexanoic acid, has been shown to protect against obesity and insulin resistance in mice. biorxiv.org These findings underscore the growing academic interest in understanding the specific functions of individual hydroxy fatty acids like this compound and their potential as therapeutic agents or biomarkers. The diverse biological activities of HFAs continue to be an active area of research, with new functions and pathways being continuously discovered. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMIUMCETWCTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311451 | |

| Record name | 6-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58763-57-8 | |

| Record name | 6-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58763-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biological Identification of 6 Hydroxyhexadecanoic Acid

Detection in Specific Biological Organisms

The identification of 6-hydroxyhexadecanoic acid in biological samples has been accomplished through advanced analytical techniques, primarily mass spectrometry coupled with chromatographic methods. These methods allow for the separation and specific identification of lipid molecules from complex biological extracts.

While comprehensive data on the widespread occurrence of this compound remains limited, its presence has been noted in the broader context of fatty acid metabolism. The Human Metabolome Database (HMDB) lists this compound, also known as 16:0(6-OH) or 6-hydroxypalmitic acid, as an expected but not yet quantified metabolite in humans. hmdb.ca This suggests that while its presence is anticipated based on metabolic pathways, specific concentrations in various human tissues and fluids have not been established.

Comparative Analysis of Hydroxy Fatty Acid Distribution in Biological Matrices

Due to the limited specific data on this compound, a comparative analysis necessitates a broader look at the distribution of hydroxy fatty acids in general. Hydroxy fatty acids are found in various biological matrices, including plasma, adipose tissue, and cellular membranes, where they play structural and signaling roles.

The distribution of these fatty acids can be influenced by factors such as diet, sex, and the specific tissue type. For example, studies on fatty acid esters of hydroxy fatty acids (FAHFAs) in mice have revealed tissue-specific and sex-dependent differences in their levels. Higher concentrations of certain FAHFAs were observed in the adipose tissues of female mice compared to males, while no significant sex-related differences were found in plasma and liver levels. nih.govresearchgate.net This suggests that the distribution of hydroxy fatty acids, including potentially this compound, is not uniform throughout the body.

In humans, the fatty acid composition of adipose tissue has been shown to have site-specific variations. While major fatty acids are relatively consistent across different fat depots, some minor fatty acids exhibit significant differences in their proportions depending on the anatomical location.

The table below provides a generalized comparative overview of where different classes of hydroxy fatty acids are typically found. It is important to note that the inclusion of this compound in this table is based on the general behavior of hydroxy fatty acids and the anticipation of its presence in these matrices, as specific quantitative data is not available.

| Biological Matrix | Predominant Hydroxy Fatty Acid Classes Found | Potential Presence of this compound | Influencing Factors |

| Plasma/Serum | Omega-hydroxy fatty acids, mid-chain hydroxy fatty acids | Expected, but not quantified | Diet, metabolic state |

| Adipose Tissue | Various positional isomers of hydroxy fatty acids | Expected, potentially varies by depot and sex | Sex, anatomical location of the depot |

| Cell Membranes | Incorporated into phospholipids and other complex lipids | Possible, contributing to membrane properties | Cell type, physiological conditions |

| Liver | Metabolites from fatty acid oxidation pathways | Expected as a metabolic intermediate | Hormonal regulation, diet |

Table 1: Generalized Comparative Distribution of Hydroxy Fatty Acids in Biological Matrices

Biosynthetic Considerations for 6 Hydroxyhexadecanoic Acid

General Enzymatic Hydroxylation Pathways of Fatty Acids

The enzymatic conversion of fatty acids into their hydroxylated derivatives is a key reaction in various metabolic pathways across many organisms, from bacteria to mammals. nih.gov These reactions are catalyzed by enzymes that can insert a hydroxyl group at various positions along the fatty acid's carbon chain. researchgate.net This functionalization increases the reactivity and polarity of the fatty acid, making it a valuable intermediate for further biological modification or for industrial applications such as the production of polymers, lubricants, and cosmetics. researchgate.netfrontiersin.org Two principal biocatalytic reactions for producing hydroxy fatty acids are the hydration of a double bond in an unsaturated fatty acid and the direct oxidation of a C-H bond in a saturated fatty acid. acs.org

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the oxidation of a vast array of substrates, including fatty acids. nih.govresearchgate.net Most P450s catalyze hydroxylation reactions. nih.gov In the hydroxylation of a saturated fatty acid, a P450 enzyme catalyzes the insertion of one oxygen atom from molecular oxygen (O₂) into a C-H bond of the substrate, with the other oxygen atom being reduced to form water. researchgate.net This reaction typically requires electrons, which are supplied by a cofactor such as NAD(P)H via an electron transfer system. researchgate.netresearchgate.net

Bacteria and yeasts possess a variety of P450 systems involved in the metabolism of fatty acids. nih.gov Some of these enzymes are self-sufficient, meaning the P450 catalytic domain is naturally fused to its necessary reductase partner, which simplifies the biotransformation process. mdpi.com The hydroxylation of fatty acids by P450s is a prominent and well-studied reaction due to the industrial importance of the resulting hydroxy fatty acids. youtube.com

The position at which a P450 enzyme hydroxylates a fatty acid chain is known as its regioselectivity. This selectivity is a critical feature of these enzymes and is largely determined by the architecture of the enzyme's active site, which dictates how the fatty acid substrate binds and orients itself relative to the reactive heme center. engconfintl.orgnih.gov The hydroxylation of fatty acids can be categorized based on the position of the introduced hydroxyl group. researchgate.netresearchgate.net

α-Hydroxylation: Occurs at the C-2 position, adjacent to the carboxyl group.

β-Hydroxylation: Occurs at the C-3 position.

In-Chain Hydroxylation: Occurs at positions along the middle of the carbon chain. The formation of 6-hydroxyhexadecanoic acid is an example of in-chain hydroxylation. While common in nature, achieving high selectivity for a specific in-chain position can be challenging due to the chemical similarity of the C-H bonds. mdpi.comengconfintl.org

ω- and Sub-terminal Hydroxylation: Occurs at the terminal methyl carbon (ω-position) or at carbons near the end of the chain (e.g., ω-1, ω-2). mdpi.com This is often accomplished by enzymes with long, tubular active sites that bind the fatty acid's carboxyl group at the entrance, leaving the terminal end positioned for hydroxylation. nih.gov

The chain length of the fatty acid itself can also influence the position of hydroxylation. nih.govoup.com For a given enzyme, shorter or longer fatty acid chains may be hydroxylated at different positions due to how they fit within the active site. nih.gov Through enzyme engineering, the regioselectivity of P450s can be modified to favor the production of specific hydroxy fatty acid isomers. engconfintl.org

| Hydroxylation Position | Description | Example Enzyme Families |

|---|---|---|

| α- (Alpha) | Hydroxylation at the C-2 position. | CYP152 researchgate.netengconfintl.org |

| β- (Beta) | Hydroxylation at the C-3 position. | CYP152A1 engconfintl.org |

| In-Chain | Hydroxylation at mid-chain positions (e.g., C-6, C-7, C-8). | CYP102 Family (e.g., BAMF2522) mdpi.com |

| ω- (Omega) / Sub-terminal | Hydroxylation at the terminal (ω) or near-terminal (ω-1, ω-2) carbons. | CYP4, CYP86, CYP94, CYP102, CYP153 researchgate.netnih.gov |

Metabolic Intermediates and Precursors in Hydroxy Fatty Acid Synthesis

The primary precursor for the biosynthesis of this compound is the C16 saturated fatty acid, hexadecanoic acid, commonly known as palmitic acid. hmdb.cabiodeep.cn Palmitic acid is a ubiquitous fatty acid in animals and is the first fatty acid produced during the process of fatty acid synthesis, serving as a precursor for longer-chain fatty acids. biodeep.cn

In metabolic pathways, fatty acids synthesized de novo are typically present as activated forms, such as fatty acyl-CoAs, after being processed by acyl-CoA synthetases. acs.org These activated forms can then enter various metabolic routes, including β-oxidation for energy production or elongation pathways. For hydroxylation to occur, the fatty acid must be made available to the appropriate hydroxylating enzyme. While P450s can act on these activated forms, they are also known to hydroxylate free fatty acids (FFAs). acs.org In engineered microbial systems designed for the production of hydroxy fatty acids, metabolic pathways are often manipulated to block fatty acid degradation and promote the accumulation of FFAs, thereby increasing the pool of precursors available for the desired hydroxylation reaction. acs.org

| Compound | Role | Description |

|---|---|---|

| Acetyl-CoA | Primary Building Block | Used in de novo fatty acid synthesis to build the carbon chain. |

| Malonyl-CoA | Chain Elongation Unit | Formed from Acetyl-CoA and used to add two-carbon units during fatty acid synthesis. |

| Hexadecanoic Acid (Palmitic Acid) | Direct Precursor | The C16 saturated fatty acid that undergoes hydroxylation at the C-6 position. hmdb.cabiodeep.cn |

| Hexadecanoyl-CoA (Palmitoyl-CoA) | Activated Intermediate | The activated form of palmitic acid, a common intermediate in fatty acid metabolism. acs.org |

Biological Activities and Mechanistic Investigations of 6 Hydroxyhexadecanoic Acid

Broader Implications of Hydroxy Fatty Acid Bioactivity

Potential for Modulating Cellular Processes (e.g., inflammation)

General studies on other forms of hydroxylated fatty acids suggest that the position of the hydroxyl group on the fatty acid chain can significantly influence its biological function. For instance, some research has indicated that certain hydroxy fatty acids may possess anti-inflammatory properties. However, without direct experimental evidence on 6-Hydroxyhexadecanoic acid, any potential role in modulating inflammation remains speculative.

Due to the lack of specific research, there are no detailed findings or data to present in tabular format regarding the effects of this compound on inflammatory markers, signaling pathways, or other cellular processes at this time. Further investigation is required to elucidate the potential biological activities and mechanistic pathways of this particular compound.

Synthetic Methodologies for 6 Hydroxyhexadecanoic Acid and Its Chiral Derivatives

Asymmetric Synthesis of Specific Enantiomers

Achieving high stereoselectivity is crucial for producing specific enantiomers of chiral molecules like 6-hydroxyhexadecanoic acid. Organocatalysis has emerged as a powerful tool for these asymmetric transformations, particularly in the formation and subsequent reaction of chiral epoxides.

The asymmetric synthesis of chiral hydroxy fatty acids often proceeds through a key intermediate: a chiral epoxide. Organocatalysts, which are small organic molecules, can facilitate the creation of these epoxides with high enantioselectivity. Promoters such as chiral phosphoric acids, amino- and peptidyl thioureas, and sulfinamides have been effectively used in a variety of enantioselective transformations of epoxides. nih.govsemanticscholar.org These catalysts can activate the reacting molecules, often through a dual-activation strategy, to control the stereochemical outcome of the reaction. nih.govsemanticscholar.org

For instance, a novel chiral sulfinamide-based organocatalyst has been shown to enable the asymmetric ring-opening of meso epoxides with anilines, yielding enantioenriched β-amino alcohols with up to 95% yield and 99% enantioselectivity under mild, room-temperature conditions. organic-chemistry.org While this example involves anilines as nucleophiles, the principle of creating a chiral center via epoxide ring-opening is directly applicable. The generation of activated carboxylates from epoxyaldehydes, facilitated by thiazolium-based catalysts, also represents a method for creating β-hydroxy esters with high diastereoselectivity. organic-chemistry.org

Fungal unspecific peroxygenases (UPOs) also serve as a biocatalytic tool for regio- and stereoselective epoxidation of fatty acids. nih.gov For example, the enzyme from Agrocybe aegerita (AaeUPO) can convert n-3 fatty acids into mono-epoxides at the last double bond with total S/R enantioselectivity (ee > 99%). nih.gov This highlights the potential of enzymatic methods to generate the chiral epoxide precursors necessary for synthesizing specific enantiomers of hydroxy fatty acids.

Once a chiral epoxide is formed, it must be opened in a regio- and stereoselective manner to yield the desired hydroxy fatty acid. The hydrolytic ring opening of epoxides is a significant transformation that can be catalyzed with high stereocontrol. semanticscholar.org Organocatalytic methods can mimic enzymatic mechanisms, using a catalyst to activate a nucleophile (like a carboxylate) for the ring-opening reaction. semanticscholar.org

Various organocatalysts have been successfully employed for diverse enantioselective transformations of epoxides. These reactions involve the direct nucleophilic attack on the oxirane ring. nih.gov For example, ammonium (B1175870) decatungstocerate(IV) has been used as a catalyst for the efficient regio- and stereoselective ring-opening of epoxides with water, alcohols, and acetic acid under neutral conditions, producing the corresponding diols or β-functionalized alcohols in high yields. organic-chemistry.org This demonstrates a pathway where a chiral epoxide, generated in a prior step, could be converted to the final chiral hydroxy acid.

The table below summarizes key findings in the organocatalytic synthesis of chiral molecules via epoxide intermediates.

| Catalyst Type | Reaction | Substrate | Product | Key Findings |

| Chiral Phosphoric Acids, Thioureas, Sulfinamides | Asymmetric reactions of epoxides | meso and racemic epoxides | Enantioenriched 1,2-functionalized alcohols | Dual activation of reagents is a recurrent and effective strategy. nih.govsemanticscholar.org |

| Chiral Sulfinamide | Asymmetric ring-opening | meso epoxides and anilines | Enantioenriched β-amino alcohols | Achieved up to 95% yield and 99% enantioselectivity at room temperature. organic-chemistry.org |

| Thiazolium salts | Catalytic generation of activated carboxylates | Epoxyaldehydes | β-hydroxyesters | Provides a direct, anti-selective synthesis under mild conditions. organic-chemistry.org |

| Fungal Peroxygenase (AaeUPO) | Regio- and stereoselective epoxidation | n-3 fatty acids | Mono-epoxides | Quantitative conversion with >99% enantiomeric excess. nih.gov |

| Ammonium decatungstocerate(IV) | Regio- and stereoselective ring opening | Epoxides | Diols, β-alkoxy alcohols, β-acetoxy alcohols | High yields under neutral conditions; catalyst is reusable. organic-chemistry.org |

General Chemical Synthesis Routes for Hydroxylated Fatty Acids

Beyond asymmetric synthesis, several general chemical routes are available for producing hydroxylated fatty acids. These methods may not offer stereocontrol but are valuable for producing racemic mixtures or for applications where chirality is not a concern. A patented process describes a synthesis of ω-hydroxy acids starting from commercially available materials, which involves coupling a fatty acyl group through enamine chemistry, followed by ring expansion and selective reduction of a ketoacid intermediate. google.com

Laboratory synthesis of 1this compound can be achieved by the hydroxylation of palmitic acid using specific catalysts or by performing esterification reactions followed by hydrolysis to obtain the free acid. smolecule.com Another reported chemical route involves the reduction of α, ω-dicarboxylic acids. mdpi.com However, these chemical processes for oxidizing an unreactive carbon atom often demand harsh conditions and multiple steps. mdpi.com

Enzymatic and Biocatalytic Production Strategies for Hydroxy Fatty Acids

Enzymatic and biocatalytic methods provide a greener and more selective alternative to traditional chemical synthesis for producing hydroxy fatty acids. These biological systems operate under mild conditions and can exhibit high regio- and stereoselectivity.

Hydroxy fatty acids are naturally produced in plants and are valued for industrial applications due to the unique properties conferred by the hydroxyl group, such as increased viscosity and reactivity. gsartor.org The biocatalytic production of these compounds often utilizes enzymes like cytochrome P450 monooxygenases, lipases, and hydratases.

Cytochrome P450 enzymes are particularly effective at hydroxylating fatty acids. smolecule.com Engineered whole-cell biocatalysts using Escherichia coli have been developed for this purpose. For example, a fusion protein combining a monooxygenase from Marinobacter aquaeolei (CYP153A) with the reductase domain of P450 BM3 from Bacillus megaterium was created to produce ω-hydroxy dodecanoic acid. nih.gov This engineered system efficiently hydroxylated dodecanoic acid at the terminal (ω) position. nih.gov In another study, a three-component system comprising CYP153A from Limnobacter sp., putidaredoxin, and putidaredoxin reductase was used in E. coli to produce 2 g/L of 12-hydroxydodecanoic acid from 4 g/L of the corresponding fatty acid. mdpi.com

Lipases are also widely used, particularly for polymerization reactions of hydroxy fatty acids. Immobilized lipases from Candida antarctica B, Thermomyces lanuginosus, and Pseudomonas stutzeri have been used to catalyze the copolymerization of 1this compound with ε-caprolactone, forming biobased oligomers. nih.govresearchgate.net

The table below details various biocatalytic systems used for producing hydroxy fatty acids.

| Enzyme/Organism | Substrate | Product | Key Findings |

| Pseudomonas aeruginosa PR3 | Oleic Acid | 7,10-Dihydroxy-8(E)-octadecenoic acid | A hydratase introduces a hydroxy group at the C-10 position. gsartor.org |

| Flavobacterium DS5 | Linoleic Acid | 10-hydroxy-12(Z)-octadecenoic acid | Yields the hydroxy product at 55% yield. gsartor.org |

| Cytochrome P450 (general) | Palmitic Acid | 1this compound | Natural synthesis pathway in plants and animals. smolecule.com |

| Engineered E. coli (CYP153A fusion) | Dodecanoic Acid | ω-hydroxy dodecanoic acid | Produced 1.2 g/L of product with >95% ω-regioselectivity. mdpi.comnih.gov |

| Engineered E. coli (CYP153A from Limnobacter sp.) | Dodecanoic Acid | 12-hydroxydodecanoic acid | Achieved a titer of 2 g/L. mdpi.com |

| Immobilized Lipases (Candida antarctica B, etc.) | 1this compound and ε-caprolactone | Linear/branched and cyclic oligomers | Biocatalysis overcomes disadvantages of high temperatures and metal catalysts used in chemical routes. nih.govresearchgate.net |

Advanced Analytical Techniques for 6 Hydroxyhexadecanoic Acid Research

Chromatographic-Mass Spectrometric Platforms

Chromatography coupled with mass spectrometry provides the high sensitivity and selectivity required for the analysis of 6-Hydroxyhexadecanoic acid in complex biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. nih.gov However, due to the low volatility of this compound, which contains both a carboxyl and a hydroxyl functional group, chemical derivatization is a mandatory prerequisite for successful GC analysis. theses.czjfda-online.com This process converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for the gas chromatographic environment. jfda-online.com

The primary application of GC-MS in this context is the qualitative and quantitative analysis of this compound as a monomeric constituent of plant biopolymers like cutin and suberin. nih.gov After chemical depolymerization of the plant material, the released hydroxy fatty acids are extracted and derivatized. nih.gov The resulting derivatives are then separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase, and detected by a mass spectrometer. gcms.cz The mass spectra generated, often using electron ionization (EI), provide characteristic fragmentation patterns that allow for unambiguous identification and structural confirmation. marinelipids.ca For instance, the formation of trimethylsilyl (B98337) (TMS) derivatives provides specific ions in the mass spectra that help pinpoint the location of the original hydroxyl group. marinelipids.ca

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful alternative to GC-MS, with the significant advantage that derivatization is often not necessary. theses.cz This simplifies sample preparation and avoids potential side reactions or incomplete derivatization. hta-it.com Method development for this compound typically involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water, acetonitrile, and/or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. theses.cznih.gov

The development of a robust HPLC-MS method requires careful optimization of several parameters. chromatographyonline.comgyanvihar.org This includes selecting the appropriate column chemistry and dimensions, refining the mobile phase composition and gradient elution program to achieve adequate separation from other matrix components, and tuning the mass spectrometer settings. gyanvihar.orglcms.cz Electrospray ionization (ESI) is a commonly used technique, typically in negative ion mode, which is highly sensitive for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid. theses.cz Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and for structural confirmation by analyzing the fragmentation of the parent ion. nih.govmdpi.com

Table 1: Comparison of GC-MS and HPLC-MS Parameters for this compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

|---|---|---|

| Derivatization | Mandatory (e.g., silylation, methylation) theses.cznih.gov | Often not required theses.cz |

| Stationary Phase | Typically nonpolar or medium-polarity (e.g., DB-5, DB-23) gcms.czmarinelipids.ca | Typically nonpolar (e.g., C18) for reversed-phase chromatography hplc.eu |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Polar solvent mixture (e.g., Water/Acetonitrile/Methanol with additives) theses.cz |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) marinelipids.ca | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) theses.cz |

| Primary Use | Analysis of cutin/suberin monomers, volatile compounds nih.govnih.gov | Analysis of non-volatile compounds in complex mixtures nih.gov |

Strategies for Sample Preparation and Derivatization

Effective sample preparation is critical to remove interfering substances and concentrate the analyte, while derivatization is often essential to modify its chemical properties for a specific analytical platform.

Derivatization Protocols for Carboxyl and Hydroxyl Groups

To analyze this compound by GC, both the carboxylic acid and hydroxyl functional groups must be derivatized to increase volatility and reduce polarity. nih.govlibretexts.org

Silylation: This is one of the most common methods, where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used. theses.czmarinelipids.ca The reaction converts the analyte into its TMS ether/TMS ester, which is significantly more volatile and thermally stable. marinelipids.ca

Alkylation/Esterification: This process specifically targets the acidic proton of the carboxylic acid. Methylation to form the fatty acid methyl ester (FAME) is common. This can be achieved using reagents like boron trifluoride-methanol (BF3-methanol) or methanolic HCl, which can also serve to depolymerize cutin and suberin, simultaneously releasing and esterifying the monomers. nih.gov Following esterification, the hydroxyl group still requires derivatization, typically through silylation as described above. marinelipids.ca

For HPLC analysis, derivatization is generally employed to introduce a chromophore or fluorophore to enhance detection by UV-Visible or fluorescence detectors, respectively, if a mass spectrometer is not used. libretexts.orgresearchgate.net This involves reacting the carboxyl or hydroxyl groups with a "tagging" agent. nih.gov

Table 2: Common Derivatization Reagents and their Target Functional Groups

| Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative | Analytical Technique |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl, Hydroxyl theses.czmarinelipids.ca | Trimethylsilyl (TMS) ester and ether | GC-MS |

| Boron trifluoride-methanol | BF3-methanol | Carboxyl nih.gov | Methyl ester | GC-MS |

| Phenyl isocyanate | - | Hydroxyl, Carboxyl researchgate.netscribd.com | Phenylurethane/anilide derivative | HPLC-UV |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Hydroxyl, Carboxyl researchgate.netscribd.com | Fluorenylmethyloxycarbonyl derivative | HPLC-Fluorescence |

Optimization for Quantitative Analysis

Accurate quantification of this compound relies on the careful optimization of the entire analytical workflow. ijpsr.com A critical step is the use of an appropriate internal standard (IS). The IS should be a compound with similar chemical properties to the analyte but not present in the sample, such as a fatty acid of a different chain length or an isotopically labeled version of the analyte. nih.gov The IS is added at a known concentration at the beginning of the sample preparation process to correct for analyte losses during extraction and derivatization, as well as for variations in instrument response. nih.gov

Method validation is essential to ensure the reliability of the quantitative data. nih.gov This involves establishing a calibration curve by analyzing a series of standards of known concentrations to demonstrate the method's linearity. mdpi.com Other key validation parameters include determining the limit of detection (LOD) and limit of quantification (LOQ) to define the sensitivity of the method. nih.gov Accuracy is assessed through recovery experiments, where a known amount of the analyte is spiked into a sample matrix and the measured concentration is compared to the theoretical concentration. nih.gov Precision, which reflects the reproducibility of the method, is evaluated by analyzing replicate samples. nih.gov

Spectroscopic Characterization for Structural Confirmation

While chromatographic methods coupled with mass spectrometry are powerful for identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information. pressbooks.pubmaricopa.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, overlapping with the C-H stretching bands. docbrown.info A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The O-H stretching of the secondary alcohol group would appear as a broad band around 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. pressbooks.pub

In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (C6) would appear as a characteristic multiplet in the range of 3.5-4.0 ppm. The protons on the carbon adjacent to the carboxyl group (C2) would be found further downfield, typically around 2.2-2.4 ppm.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid would have a chemical shift in the range of 175-185 ppm. The carbon atom attached to the hydroxyl group (C6) would resonate around 65-75 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Together, these spectroscopic techniques provide complementary data that, when combined with mass spectrometry, allow for the unequivocal structural confirmation of this compound. youtube.com

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy Technique | Functional Group / Atom | Expected Absorption / Chemical Shift |

|---|---|---|

| IR Spectroscopy | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| Carbonyl C=O | 1700-1725 cm⁻¹ (strong) | |

| Alcohol O-H | 3200-3600 cm⁻¹ (broad) | |

| ¹H NMR | -CH(OH)- | 3.5-4.0 ppm |

| -CH₂-COOH | 2.2-2.4 ppm | |

| ¹³C NMR | -COOH | 175-185 ppm |

| -C(OH)- | 65-75 ppm |

Future Research Directions and Applications of 6 Hydroxyhexadecanoic Acid

Deeper Elucidation of Biological Roles and Molecular Targets

The specific biological functions and molecular targets of 6-Hydroxyhexadecanoic acid are currently uncharacterized, representing a significant gap in our understanding and a primary direction for future research. While data on this particular isomer is scarce, the known activities of other HFAs provide a compelling rationale for its investigation.

Future research should focus on a systematic evaluation of this compound's bioactivity. Initial studies could involve broad-spectrum screening to identify potential antimicrobial, anti-inflammatory, or cell-signaling properties. For instance, the unsaturated analog, cis-6-hexadecenoic acid, is a known component of human skin lipids with bactericidal activity against the pathogen Staphylococcus aureus. nih.gov This finding suggests that this compound should be investigated for similar antimicrobial effects. Medium-chain HFAs have also been noted for their potential anti-inflammatory and anti-diabetic effects, providing further avenues for exploration. nih.gov

To move beyond phenotypic screening, identifying the molecular targets of this compound will be crucial. Advanced proteomics and metabolomics approaches could be employed to uncover its natural occurrence, metabolic pathways, and interactions with cellular proteins. Elucidating these fundamental biological characteristics is a critical first step toward understanding its potential therapeutic or physiological relevance.

Table 1: Proposed Research Areas for Biological Role Elucidation

| Research Area | Objective | Rationale/Approach |

|---|---|---|

| Bioactivity Screening | To identify potential physiological effects. | Test for antimicrobial, antifungal, and anti-inflammatory activities based on known properties of other hydroxy and unsaturated fatty acids. nih.govnih.gov |

| Metabolomic Analysis | To determine if the compound is a natural metabolite. | Use mass spectrometry-based techniques to search for this compound in various biological systems (e.g., plants, microbes, mammalian tissues). |

| Target Deconvolution | To identify specific molecular binding partners. | Employ techniques like affinity chromatography or chemical proteomics to isolate and identify proteins that interact with this compound. |

| Signaling Pathway Analysis | To understand its effect on cellular processes. | Treat relevant cell cultures with the compound and analyze changes in key signaling pathways (e.g., inflammatory or metabolic pathways) via transcriptomics and proteomics. |

Exploration of Synthetic Biology and Metabolic Engineering for Production

The development of sustainable and cost-effective production methods is essential for the future study and application of this compound. Synthetic biology and metabolic engineering offer a promising alternative to complex chemical synthesis by programming microorganisms to convert renewable feedstocks into desired molecules. frontiersin.org

The central challenge in the biosynthesis of this compound is the highly specific (regioselective) hydroxylation of hexadecanoic acid at the C-6 position. Cytochrome P450 monooxygenases are a diverse family of enzymes renowned for their ability to hydroxylate a wide range of substrates, including fatty acids. researchgate.netnih.gov However, known P450s often exhibit different regioselectivities. For example, the P450(BioI) enzyme from Bacillus subtilis hydroxylates hexadecanoic acid to produce a mixture of 11-, 12-, 13-, 14-, and 15-hydroxy isomers, but not this compound. nih.gov

Therefore, a key area of future research will be the discovery and engineering of P450 enzymes with novel regioselectivity. This can be pursued through two main strategies:

Enzyme Bioprospecting: Mining genomes from diverse environmental microbes for novel P450s that may naturally possess the desired C-6 hydroxylation activity.

Protein Engineering: Using techniques like directed evolution or rational design to modify the active site of known fatty acid hydroxylases to shift their regioselectivity toward the C-6 position.

Once a suitable enzyme is identified or engineered, it can be integrated into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to create a whole-cell biocatalyst. Further metabolic engineering would be required to optimize the production pathway. A potential strategy, outlined in the table below, would involve enhancing the supply of the precursor molecule and preventing the degradation of the final product. The potential to use 6-hydroxyhexanoate (B1236181) (the ester form) as an intermediate in the biological production of 6-aminocaproic acid, a precursor to nylon-6, provides a strong industrial incentive for developing such a bioprocess. google.com

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Genetic Modification Target | Engineering Strategy | Purpose |

|---|---|---|

| Fatty Acid Hydroxylase | Introduce an engineered P450 enzyme. | To catalyze the key conversion of hexadecanoic acid to this compound. nih.gov |

| Fatty Acid Synthesis (FAS) Pathway | Overexpress key FAS genes (e.g., acc genes). | To increase the intracellular pool of the precursor, hexadecanoic acid. |

| Fatty Acid Degradation (β-oxidation) | Knock out key genes (e.g., fadD, fadE). | To prevent the breakdown of both the precursor and the final product, increasing yield. frontiersin.org |

| Substrate Transport | Overexpress fatty acid transporter proteins (e.g., fadL). | To improve the uptake of externally supplied hexadecanoic acid, if used as a feedstock. frontiersin.org |

Investigative Applications in Biomedical and Biotechnological Fields

The bifunctional structure of this compound makes it an attractive building block for a variety of materials and chemicals. Future research should explore its potential in several key areas, leveraging the unique properties conferred by the mid-chain hydroxyl group.

A primary application is in the synthesis of novel bioplastics. As a hydroxy acid, it can function as a monomer for the production of aliphatic polyesters. Research has already demonstrated that other hydroxy fatty acids, such as 10,16-dihydroxyhexadecanoic acid isolated from tomato cuticles, can be polymerized to create biodegradable materials. frontiersin.org The polymerization of this compound could lead to polyesters with unique thermal and mechanical properties. The secondary hydroxyl group at the C-6 position could serve as a reactive pendant group along the polymer backbone, allowing for further chemical modification, cross-linking, or the attachment of bioactive molecules for biomedical applications.

Furthermore, this compound holds significant potential as a bio-based precursor for high-value industrial chemicals. A particularly promising application is its use in the synthesis of 6-aminohexanoic acid, the monomer for Nylon-6. google.com A biocatalytic route starting from renewable resources through this compound could provide a more sustainable alternative to the current petroleum-based manufacturing process for this widely used polymer.

Other potential applications common to hydroxy fatty acids, such as their use in lubricants, surfactants, and cosmetics, should also be investigated. nih.gov The specific position of the hydroxyl group can influence properties like viscosity, solubility, and reactivity, potentially offering advantages over existing HFAs.

Table 3: Potential Future Applications of this compound

| Application Area | Proposed Use | Rationale |

|---|---|---|

| Biomaterials | Monomer for novel polyesters. | The molecule's carboxyl and hydroxyl groups allow for polycondensation reactions. The C-6 hydroxyl could create unique polymer properties and serve as a point for functionalization. frontiersin.org |

| Industrial Chemicals | Bio-based precursor to 6-aminohexanoic acid. | Provides a potential sustainable route to Nylon-6, a major industrial polymer. google.com |

| Cosmetics & Personal Care | Emollient or structuring agent. | Hydroxy fatty acids are valued in cosmetic formulations for their texturizing and moisturizing properties. nih.gov |

| Specialty Lubricants | Base oil or additive. | The hydroxyl group can increase polarity and lubricity, potentially creating high-performance, biodegradable lubricants. nih.gov |

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies investigating this compound’s effects across multiple cell lines?

- Methodological Answer : Mixed-effects models account for intra-cell line variability. For example, a linear model with random intercepts for each cell line adjusts for baseline differences. Bootstrap resampling (≥1,000 iterations) validates confidence intervals for small sample sizes. Software like R (lme4 package) or Python (Statsmodels) implements these analyses .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting NMR chemical shifts for this compound?

- Methodological Answer : Calibrate spectrometers using tetramethylsilane (TMS) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as internal standards. Report solvent (e.g., CDCl₃ or DMSO-d₆), temperature, and field strength (e.g., 600 MHz). Publicly archive raw data (FID files) in repositories like Zenodo for independent validation .

Q. What criteria determine whether raw chromatographic data should be included in supplementary materials versus summarized in figures?

- Methodological Answer : Include full chromatograms in supplements if they demonstrate peak purity or identify co-eluting contaminants. Summarize retention times and peak areas in main figures using box plots (median ± IQR) for multi-experiment studies. Annotate critical ions (e.g., [M-H]⁻ for LC-MS) to align with journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.